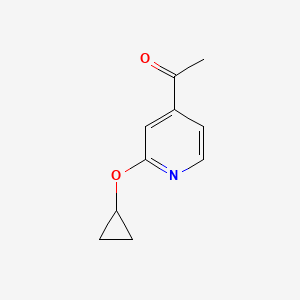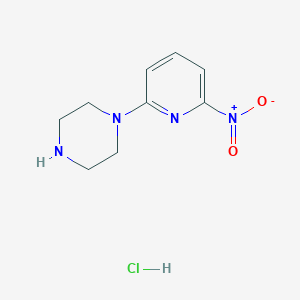
1-(6-Nitropyridin-2-yl)piperazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitropyridin-2-yl)piperazinehydrochloride is a chemical compound that belongs to the class of pyridylpiperazine derivatives It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the process . The resulting product is then subjected to further purification steps to obtain high-purity this compound.
Industrial Production Methods: For industrial-scale production, the process involves the use of cheaper raw materials and optimized reaction conditions to ensure high yield and low cost. The method includes the use of sodium acetate as an acid-binding agent and catalytic hydrogenation for refining and decoloration .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a suitable catalyst for the reduction of the nitro group.
Substitution: Reagents such as sodium acetate and organic solvents are used to facilitate the substitution reactions.
Major Products Formed:
Reduction: The reduction of the nitro group results in the formation of 1-(6-aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
Scientific Research Applications
1-(6-Nitropyridin-2-yl)piperazinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition disrupts the nitrogen metabolism process, which is crucial for the survival of certain pathogens .
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group attached to a different position on the pyridine ring.
1-(6-Aminopyridin-2-yl)piperazine: This is the reduced form of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride, where the nitro group is replaced by an amino group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit urease makes it particularly valuable in medicinal chemistry and biological research .
Properties
Molecular Formula |
C9H13ClN4O2 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
1-(6-nitropyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
InChI Key |
QQGLECYVUPNFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


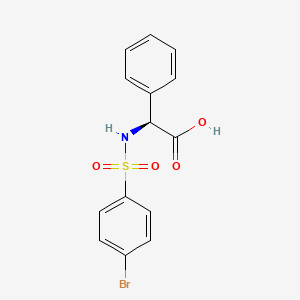

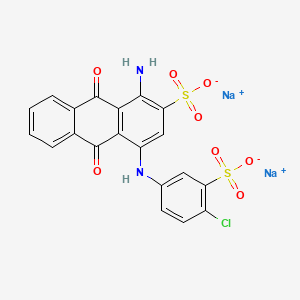
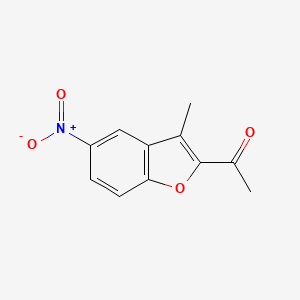
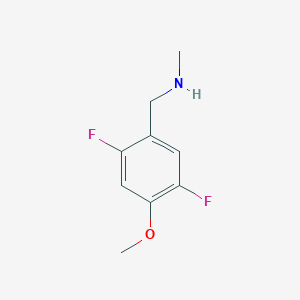
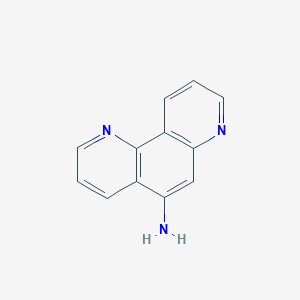

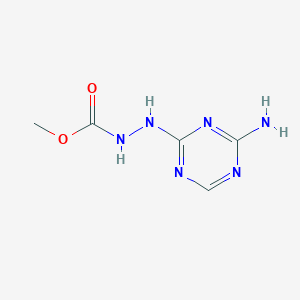
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
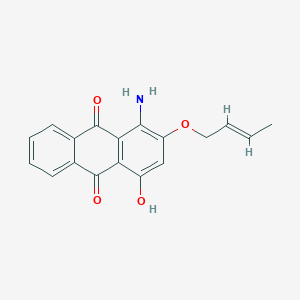
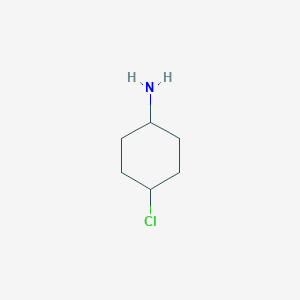
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)

